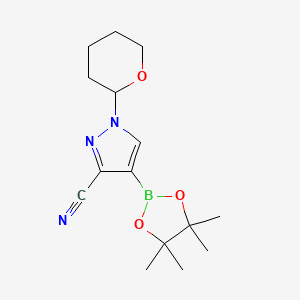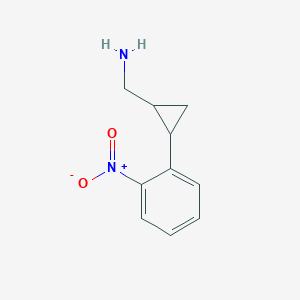![molecular formula C10H15N B13533648 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Bicyclo[221]heptan-2-yl}propanenitrile is an organic compound with the molecular formula C10H15N It features a bicyclo[221]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique spatial arrangement
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate nitrile precursors. One common method involves the alkylation of bicyclo[2.2.1]heptane with a halogenated propanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
類似化合物との比較
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
Bicyclo[2.2.1]heptane-2-amine: Contains an amine group, making it more reactive in certain types of chemical reactions.
Bicyclo[2.2.1]heptane-2-ol: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and potential for further functionalization compared to its analogs.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)propanenitrile |
InChI |
InChI=1S/C10H15N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-4,6-7H2 |
InChIキー |
PTUWXKPZLMKPRI-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)

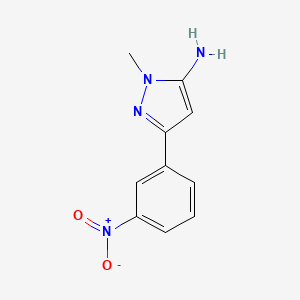
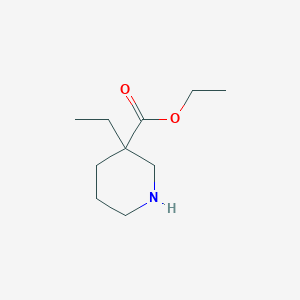
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)

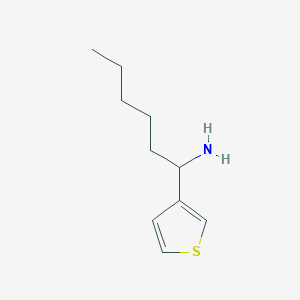
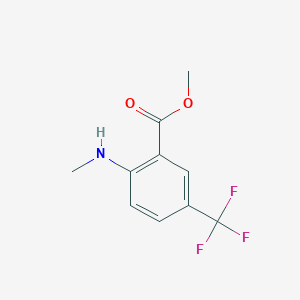
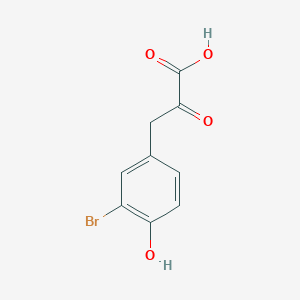

![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)

